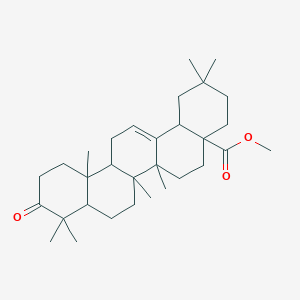![molecular formula C18H21ClN2O2S B239410 1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, commonly known as CP 55940, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer Inc. and has since been extensively studied for its pharmacological properties.
Wirkmechanismus
CP 55940 acts on the endocannabinoid system in the body, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. It binds to the CB1 and CB2 receptors in the body, which are responsible for the effects of cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the therapeutic effects of CP 55940.
Biochemical and Physiological Effects
CP 55940 has been found to have various biochemical and physiological effects in the body. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential therapeutic agent for pain and neurological disorders. It has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
CP 55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CP 55940, including its potential use in the treatment of various medical conditions such as pain, inflammation, and neurological disorders. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for the development of more effective delivery methods for CP 55940 to improve its therapeutic potential.
Synthesemethoden
The synthesis of CP 55940 involves the reaction of 1-(4-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.
Wissenschaftliche Forschungsanwendungen
CP 55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Eigenschaften
Produktname |
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Molekularformel |
C18H21ClN2O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-8-18(13-15(14)2)24(22,23)21-11-9-20(10-12-21)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
InChI-Schlüssel |
QBGKWOPZNSWAJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)




![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)

![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)

